molecular formula C12H19NO B031990 1-(Dimethylamino)-2-phenylbutan-2-ol CAS No. 5612-61-3

1-(Dimethylamino)-2-phenylbutan-2-ol

Cat. No. B031990
CAS RN: 5612-61-3
M. Wt: 193.28 g/mol
InChI Key: TXXOHRYHPSLKNY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(Dimethylamino)-2-phenylbutan-2-ol involves several key steps, including the acid-catalyzed dehydration of its precursors to yield various elimination products. For instance, the dehydration of 1,2-diphenyl-4-dimethylaminobutan-2-ol leads to all four possible elimination products, highlighting the compound's versatile reactivity and the complexity of its synthesis pathway (Casy & Pocha, 1967).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives can be quite complex, with studies revealing the magnetic non-equivalence of certain groups within the molecules. Notably, investigations into similar compounds have shed light on the geometric parameters and the peculiarities of their molecular structures, such as significant bond shortening and the realization of certain bonds in sterically unfavorable forms (Chernega, Rusanov, & Povolotskii, 2001).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including elimination reactions that result in the formation of different isomers and derivatives. These reactions are influenced by conditions such as acidity and the presence of catalysts, demonstrating the compound's reactivity and the factors that affect its chemical behavior (Casy & Ison, 1969).

Physical Properties Analysis

The physical properties of this compound, such as its solubility, melting point, and boiling point, are crucial for understanding its behavior in different environments and applications. While specific data on these properties are not detailed here, such characteristics are essential for determining the compound's suitability for various scientific and industrial applications.

Chemical Properties Analysis

The chemical properties of this compound, including its acidity, basicity, and reactivity towards other compounds, are integral to its applications in chemical synthesis and pharmaceuticals. The compound's ability to participate in diverse chemical reactions makes it a valuable entity for research and development in chemistry and related fields.

Scientific Research Applications

Antituberculosis Activity

A derivative of 1-(Dimethylamino)-2-phenylbutan-2-ol, specifically (1R*,2S*)-1-(6-Bromo-2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ol hydrocitrate, has shown high antituberculosis activity and is in the final stage of clinical trials for use in clinical practice (Omel’kov, Fedorov, & Stepanov, 2019).

Synthesis and Chemical Transformations

Several studies have investigated the synthesis and chemical transformations of derivatives of this compound. These include:

  • The dehydration of 1,2-diphenyl-4-dimethylaminobutan-2-ol, yielding various elimination products (Casy & Pocha, 1967).
  • The acid-catalyzed dehydration of 4-dimethylamino-2-p-methoxyphenyl-1-phenylbutan-2-ol leading to different aminobutenes, with further investigations into their anti-histaminic properties (Casy & Parulkar, 1969).

Enantioselective Synthesis

The compound has been used in enantioselective synthesis studies. For instance, a study focused on the engineering of a carbonyl reductase for the enantioselective reduction of β-amino ketones, using derivatives of this compound as intermediates (Zhang et al., 2015).

Potential as Antidepressant Agents

There has been research into the potential antidepressant properties of 3-(dimethylamino)-1,1-diphenyl-2-propanol hydrobromide and its analogues, which are structurally related to this compound (Clark et al., 1979).

Structural and Physical Properties

Research has also been conducted on the structural and physical properties of compounds related to this compound, such as their stereoselective formation, anomalous stretching frequencies, and crystal structures https://consensus.app/papers/stretching-frequencies-casy/6945c88e485b5a25b67cecdec37592fd/?utm_source=chatgpt" target="_blank">(McCague et al., 1988; Casy & Pocha, 1966)

properties

IUPAC Name

1-(dimethylamino)-2-phenylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-4-12(14,10-13(2)3)11-8-6-5-7-9-11/h5-9,14H,4,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXOHRYHPSLKNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN(C)C)(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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